molecular formula C28H31NO6 B13854293 9'-(Benzyloxy)-4a',13'-diol Naloxone

9'-(Benzyloxy)-4a',13'-diol Naloxone

Cat. No.: B13854293
M. Wt: 477.5 g/mol
InChI Key: OTQKLUBUTNJTAX-HHKAQOQUSA-N
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Description

9’-(Benzyloxy)-4a’,13’-diol Naloxone: is a derivative of naloxone, a well-known opioid antagonist used to counteract the effects of opioid overdose. This compound is characterized by the presence of a benzyloxy group and two hydroxyl groups at specific positions on the naloxone structure. The molecular formula of 9’-(Benzyloxy)-4a’,13’-diol Naloxone is C28H31NO5, and it has a molecular weight of 461.549 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-4a’,13’-diol Naloxone typically involves the following steps:

    Starting Material: The synthesis begins with naloxone as the starting material.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting naloxone with benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydroxyl Group Introduction: The hydroxyl groups are introduced through a hydroxylation reaction. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.

Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-4a’,13’-diol Naloxone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9’-(Benzyloxy)-4a’,13’-diol Naloxone can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, where the carbonyl groups are reduced back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. This involves reacting the compound with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of hydroxyl compounds.

    Substitution: Formation of substituted naloxone derivatives.

Scientific Research Applications

Chemistry: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used as a precursor in the synthesis of various naloxone derivatives. It serves as an intermediate in the development of new opioid antagonists with improved pharmacological properties.

Biology: In biological research, this compound is used to study the binding affinity and selectivity of opioid receptors. It helps in understanding the molecular interactions between opioid antagonists and their receptors.

Medicine: The compound is investigated for its potential use in treating opioid overdose and addiction. It is also studied for its ability to reverse the effects of synthetic opioids such as fentanyl.

Industry: In the pharmaceutical industry, 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used in the development of new formulations of naloxone for improved delivery and efficacy.

Mechanism of Action

9’-(Benzyloxy)-4a’,13’-diol Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as an inverse agonist, displacing opioid agonists from the receptor and preventing their activation. This leads to the rapid reversal of opioid-induced respiratory depression and other central nervous system effects .

Comparison with Similar Compounds

    Naloxone: The parent compound, used as a standard opioid antagonist.

    Naltrexone: Another opioid antagonist with a longer duration of action.

    Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation.

Uniqueness: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is unique due to the presence of the benzyloxy group and additional hydroxyl groups, which may enhance its binding affinity and selectivity for opioid receptors. This structural modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other opioid antagonists .

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

(4'R,4'aS,7'aR,12'bS,13'R)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a,13'-diol

InChI

InChI=1S/C28H31NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,22,24-25,30-31H,1,10-17H2/t22-,24-,25-,26+,27-/m1/s1

InChI Key

OTQKLUBUTNJTAX-HHKAQOQUSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1[C@@H](C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5

Canonical SMILES

C=CCN1CCC23C4C5(CCC2(C1C(C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5

Origin of Product

United States

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